2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate
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Overview
Description
2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound that features a quinoline core, a phenyl group, and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the phenyl and isoindoline groups through various coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound may serve as a lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: It can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl and isoindoline groups may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate stands out due to its unique combination of structural features. The presence of the quinoline core, phenyl group, and isoindoline moiety provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C33H28N2O5 |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C33H28N2O5/c1-20-10-12-22(13-11-20)30(36)19-40-33(39)27-18-29(34-28-9-5-4-6-24(27)28)21-14-16-23(17-15-21)35-31(37)25-7-2-3-8-26(25)32(35)38/h4-6,9-18,25-26H,2-3,7-8,19H2,1H3 |
InChI Key |
RHCKCDIQNKWPBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)N5C(=O)C6CCCCC6C5=O |
Origin of Product |
United States |
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